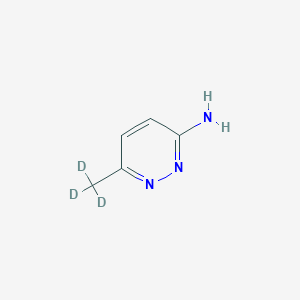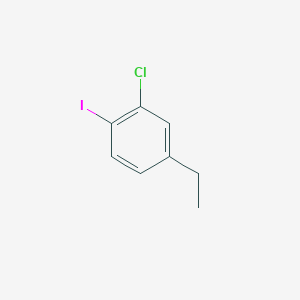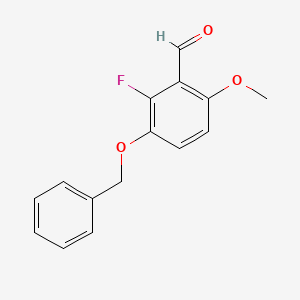
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Benzyl Protection: The brominated intermediate is then subjected to benzyl protection, where a benzyloxy group is introduced.
Halogen Exchange: The protected intermediate undergoes a halogen exchange reaction to introduce the fluorine atom.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid.
Reduction: 3-(Benzyloxy)-2-fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through various biochemical pathways, depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
3-(Benzyloxy)-6-methoxybenzaldehyde: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
2-Fluoro-6-methoxybenzaldehyde: Lacks the benzyloxy group, which may alter its overall stability and reactivity.
Uniqueness
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde is unique due to the presence of all three substituents (benzyloxy, fluorine, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H13FO3 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
2-fluoro-6-methoxy-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-13-7-8-14(15(16)12(13)9-17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
MMZONMVDOQIGPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)
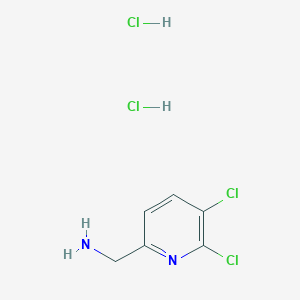
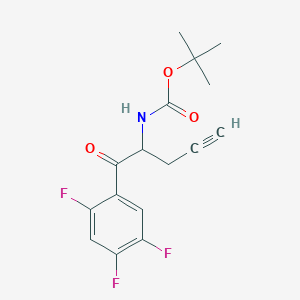
![Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14030693.png)
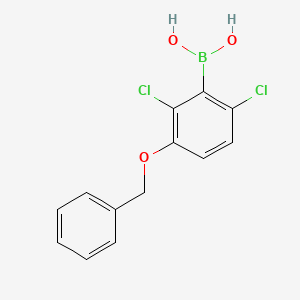
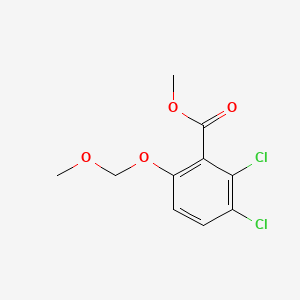
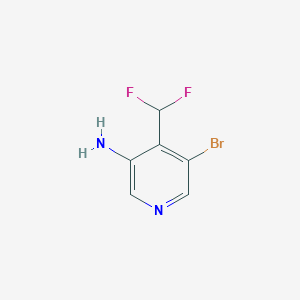
![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)
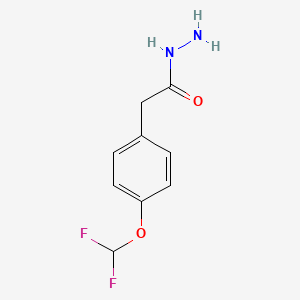
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)
